molecular formula C35H37NO6 B11102765 2,2'-{[4-(Dimethylamino)phenyl]methanediyl}bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione]

2,2'-{[4-(Dimethylamino)phenyl]methanediyl}bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione]

Cat. No.: B11102765
M. Wt: 567.7 g/mol
InChI Key: HXIPLUVXPTWXGG-UHFFFAOYSA-N
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Description

2,2’-{[4-(Dimethylamino)phenyl]methanediyl}bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione] is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a central methanediyl group flanked by dimethylamino and methoxyphenyl groups, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{[4-(Dimethylamino)phenyl]methanediyl}bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione] typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol, facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . This method ensures a high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the scalability of the process, allowing for the production of significant quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2’-{[4-(Dimethylamino)phenyl]methanediyl}bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2’-{[4-(Dimethylamino)phenyl]methanediyl}bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione] has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2’-{[4-(Dimethylamino)phenyl]methanediyl}bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione] involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino and methoxyphenyl groups play a crucial role in its binding affinity and reactivity. These interactions can modulate various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-{[4-(Dimethylamino)phenyl]methanediyl}bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione] is unique due to its combination of dimethylamino and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C35H37NO6

Molecular Weight

567.7 g/mol

IUPAC Name

2-[[4-(dimethylamino)phenyl]-[4-(4-methoxyphenyl)-2,6-dioxocyclohexyl]methyl]-5-(4-methoxyphenyl)cyclohexane-1,3-dione

InChI

InChI=1S/C35H37NO6/c1-36(2)26-11-5-23(6-12-26)33(34-29(37)17-24(18-30(34)38)21-7-13-27(41-3)14-8-21)35-31(39)19-25(20-32(35)40)22-9-15-28(42-4)16-10-22/h5-16,24-25,33-35H,17-20H2,1-4H3

InChI Key

HXIPLUVXPTWXGG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2C(=O)CC(CC2=O)C3=CC=C(C=C3)OC)C4C(=O)CC(CC4=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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